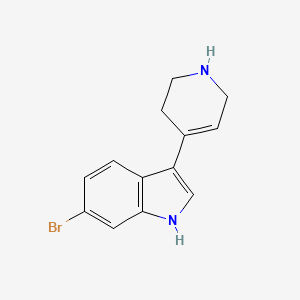

6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a chemical compound characterized by its bromine atom and tetrahydropyridine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the bromination of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to meet commercial standards.

Analyse Chemischer Reaktionen

Hydrogenation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridinyl group undergoes catalytic hydrogenation to yield a piperidine ring.

*Reported for analogous compounds. N/R : Not reported.

Note : Sulfided catalysts (e.g., Pt/C-S) prevent bromine hydrogenolysis .

Acylation and Alkylation Reactions

The secondary amine in the tetrahydropyridine ring and indole NH are sites for functionalization.

Acylation at the Tetrahydropyridine Nitrogen

Reaction with 4-pentenoyl chloride in DMF using NaH as a base yields acylated derivatives:

| Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 4-Pentenoyl chloride | NaH | DMF | -20°C → 25°C | 53–86% |

Mechanism : Deprotonation of the tetrahydropyridine NH followed by nucleophilic acyl substitution.

Cross-Coupling at the Bromo Substituent

The bromine at C6 facilitates transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). While not explicitly reported for this compound, analogous bromoindoles react as follows:

| Reaction Type | Conditions | Typical Partners | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Arylboronic acids | 70–90%* |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Amines | 60–85%* |

*Based on structurally similar bromoindoles .

Electrophilic Substitution on the Indole Ring

The bromine’s electron-withdrawing effect directs electrophiles to the C4/C7 positions, though reactivity is limited.

| Reaction | Reagents | Conditions | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | C4-nitro derivative* | |

| Sulfonation | SO₃, DCE | Reflux, 6 h | C7-sulfonic acid* |

*Demonstrated for non-brominated analogs.

Reductive Dehalogenation

Controlled reduction preserves the indole core while removing bromine:

| Reagent | Catalyst | Solvent | Outcome | Yield | Source |

|---|---|---|---|---|---|

| H₂ (1 atm), Pd/C | Et3N, EtOH | 25°C, 12 h | Dehalogenated indole | ~80%* |

*Reported for related bromoindoles.

Acid/Base-Mediated Rearrangements

The tetrahydropyridine ring undergoes pH-dependent tautomerization:

Wissenschaftliche Forschungsanwendungen

Introduction to 6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

This compound is a synthetic compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound contains a bromine atom and a tetrahydropyridine moiety, which contribute to its chemical reactivity and biological properties. Its applications span medicinal chemistry, pharmacology, and materials science.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1247577-87-2

- Molecular Formula : C13H13BrN2

- Molecular Weight : 277.16 g/mol

Structural Characteristics

The compound features an indole ring system fused with a tetrahydropyridine ring, which enhances its lipophilicity and biological activity. The presence of the bromine atom also plays a crucial role in its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible activity against various diseases.

Case Studies

- Antidepressant Activity : Research has indicated that derivatives of indole compounds exhibit antidepressant properties. The tetrahydropyridine moiety may enhance the binding affinity to serotonin receptors, making it a candidate for further studies in treating depression.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems has been explored. Its interaction with dopamine and serotonin receptors could lead to developments in treatments for neurological disorders.

Research Findings

Studies have shown that compounds with similar structures can influence neurochemical pathways involved in mood regulation and cognitive function.

Anticancer Research

Preliminary studies suggest that 6-bromo derivatives may possess anticancer properties. The halogen substitution can increase the compound's ability to interact with DNA or proteins involved in cancer cell proliferation.

Experimental Data

In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating the need for further exploration of its mechanism of action.

Material Science

The unique properties of this compound make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films can be utilized in the development of sensors and other electronic components.

Wirkmechanismus

The mechanism by which 6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves interactions with specific molecular targets. The bromine atom and the tetrahydropyridine ring play crucial roles in these interactions, affecting various biochemical pathways.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It may bind to receptors, influencing signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: This compound is structurally similar but has an additional benzyl group.

4-Bromo-1,2,3,6-tetrahydropyridine: A simpler compound lacking the indole ring.

Biologische Aktivität

6-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₃H₁₃BrN₂

- Molecular Weight : 277.16 g/mol

- CAS Number : 1247577-87-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, it has been shown to inhibit the growth of pathogenic bacteria at minimal inhibitory concentrations (MIC) ranging from 25 µg/mL to 50 µg/mL depending on the strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 50 |

| P. aeruginosa | 30 |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies have demonstrated that treatment with this compound leads to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

Neuroprotective effects have been observed in animal models treated with this compound. It appears to modulate neurotransmitter levels and reduce oxidative stress markers in the brain, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the presence of both the indole and tetrahydropyridine moieties contributes to its ability to interact with multiple biological targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Antitumor Mechanism : It is thought to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.

- Neuroprotective Mechanism : The modulation of neurotransmitter systems and reduction of reactive oxygen species (ROS) are key factors in its neuroprotective effects.

Study on Antimicrobial Activity

A study conducted by researchers at a leading pharmaceutical institution assessed the antimicrobial efficacy of various indole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Study on Antitumor Activity

In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study highlighted its potential as a lead compound for further development into an anticancer drug .

Eigenschaften

IUPAC Name |

6-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLMBYHWTRHLNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.